molecular formula C25H25FN6O3 B11420150 1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide

1-[3-[4-[(4-Fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide

Cat. No.: B11420150
M. Wt: 476.5 g/mol
InChI Key: BESJXKOKNUGEOQ-UHFFFAOYSA-N
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Description

1-(3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanoyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazoloquinazoline core in the structure imparts unique chemical and pharmacological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanoyl)piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinazoline Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline ring system.

    Introduction of Fluorophenylmethyl Group: The fluorophenylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorophenylmethyl halide reacts with the triazoloquinazoline intermediate.

    Formation of Piperidine-4-carboxamide Moiety: The final step involves the coupling of the triazoloquinazoline derivative with piperidine-4-carboxylic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halides or other electrophiles can be used in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving triazoloquinazoline derivatives.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]quinazoline Derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Fluorophenylmethyl Substituted Compounds: Compounds with similar substituents may have comparable pharmacological properties.

Uniqueness

1-(3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanoyl)piperidine-4-carboxamide is unique due to the specific combination of the triazoloquinazoline core with the fluorophenylmethyl and piperidine-4-carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H25FN6O3

Molecular Weight

476.5 g/mol

IUPAC Name

1-[3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H25FN6O3/c26-18-7-5-16(6-8-18)15-31-24(35)19-3-1-2-4-20(19)32-21(28-29-25(31)32)9-10-22(33)30-13-11-17(12-14-30)23(27)34/h1-8,17H,9-15H2,(H2,27,34)

InChI Key

BESJXKOKNUGEOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F

Origin of Product

United States

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